molecular formula C12H9FO2 B8655010 5-(4-Fluorobenzyl)furan-2-carbaldehyde

5-(4-Fluorobenzyl)furan-2-carbaldehyde

Cat. No.: B8655010
M. Wt: 204.20 g/mol
InChI Key: NKBKAQZHGJNTDN-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzyl)furan-2-carbaldehyde is a furan-derived aldehyde characterized by a benzyl group substituted with a fluorine atom at the para position of the aromatic ring. Its molecular formula is C₁₂H₉FO₂, with a molecular weight of 204.20 g/mol and CAS number 936345-06-1 . The compound features a furan ring linked to a 4-fluorobenzyl moiety (-CH₂-C₆H₄-F), which confers distinct electronic and steric properties. The fluorine atom, being highly electronegative, influences the compound’s polarity and reactivity, making it a valuable intermediate in pharmaceutical synthesis and materials science .

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

5-[(4-fluorophenyl)methyl]furan-2-carbaldehyde

InChI

InChI=1S/C12H9FO2/c13-10-3-1-9(2-4-10)7-11-5-6-12(8-14)15-11/h1-6,8H,7H2

InChI Key

NKBKAQZHGJNTDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(O2)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobenzyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and specific reaction conditions.

Major Products Formed

    Oxidation: 2-Furancarboxylic acid, 5-[(4-fluorophenyl)methyl]-

    Reduction: 2-Furanmethanol, 5-[(4-fluorophenyl)methyl]-

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Fluorobenzyl)furan-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. 5-Benzylfuran-2-carbaldehyde

  • Substituent : Benzyl (-CH₂-C₆H₅).
  • Molecular Weight : 186.21 g/mol .
  • This compound is frequently used as an intermediate in synthesizing thiosemicarbazide derivatives .

b. 5-(4-Chlorophenyl)furan-2-carbaldehyde

  • Substituent : 4-Chlorophenyl (-C₆H₄-Cl).
  • Molecular Weight : 206.62 g/mol; Melting Point : 126–128°C .
  • This results in stronger conjugation with the furan ring compared to benzyl derivatives, affecting both electronic properties and crystal packing .

c. 5-(4-Nitrophenyl)furan-2-carbaldehyde

  • Substituent: 4-Nitrophenyl (-C₆H₄-NO₂).
  • Molecular Weight : 217.18 g/mol; Melting Point : 196°C .
  • Thermodynamic Data :
    • ΔsubH° (sublimation enthalpy): 98.3 kJ/mol
    • ΔfH°m(cr) (formation enthalpy): -120.5 kJ/mol .
  • Key Differences : The nitro group significantly increases polarity and thermal stability, making this compound suitable for thermodynamic studies .
Halogenated Derivatives
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications
5-(4-Fluorobenzyl)furan-2-carbaldehyde 4-Fluorobenzyl 204.20 Pharmaceutical intermediates
5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde 3-Cl,4-F-phenyl 224.62 Antimicrobial activity
5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde 4-Br,2-F-phenyl 269.06 Research applications

Key Trends :

  • Fluorine vs. Chlorine/Bromine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and enhance metabolic stability in bioactive compounds .
  • Benzyl vs. Phenyl : The benzyl group’s methylene spacer reduces conjugation with the furan ring, altering electronic effects and solubility compared to directly attached phenyl derivatives .

Thermodynamic Stability :

  • Nitro-substituted derivatives (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde) exhibit higher sublimation enthalpies (ΔsubH° ≈ 95–98 kJ/mol) due to strong intermolecular interactions .
  • Fluorobenzyl derivatives may show intermediate stability, balancing fluorine’s electronegativity with the benzyl group’s flexibility.

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